molecular formula C9H10N4 B3230525 [1-(pyridin-3-yl)-1H-pyrazol-4-yl]methanamine CAS No. 1306603-36-0

[1-(pyridin-3-yl)-1H-pyrazol-4-yl]methanamine

Cat. No. B3230525
CAS RN: 1306603-36-0
M. Wt: 174.20 g/mol
InChI Key: HUMVMRWLHUBXJE-UHFFFAOYSA-N
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Description

Pyrazole and pyridine are both important heterocyclic compounds in organic chemistry and pharmaceuticals . Pyrazole is a five-membered ring with two nitrogen atoms, and pyridine is a six-membered ring with one nitrogen atom . Compounds containing these structures often exhibit interesting biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of primary and secondary amines to their corresponding aldehydes and ketones using PhI(OAc)2 in combination with a catalytic amount of TEMPO as an oxidizing agent . This protocol is rapid and provides diverse products under milder reaction conditions .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a pyrazole fused to a pyridine ring . These structures have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .


Chemical Reactions Analysis

The oxidation of amines is a common reaction in the synthesis of carbonyl compounds from amines . This reaction is used as a powerful tool to produce different synthetic intermediates: imines, nitriles, oximes, and amides .

properties

IUPAC Name

(1-pyridin-3-ylpyrazol-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-4-8-5-12-13(7-8)9-2-1-3-11-6-9/h1-3,5-7H,4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMVMRWLHUBXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=C(C=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901260084
Record name 1H-Pyrazole-4-methanamine, 1-(3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901260084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(pyridin-3-yl)-1H-pyrazol-4-yl]methanamine

CAS RN

1306603-36-0
Record name 1H-Pyrazole-4-methanamine, 1-(3-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306603-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-methanamine, 1-(3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901260084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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